molecular formula C19H21F3N2O4S B11491758 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate

4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate

Cat. No.: B11491758
M. Wt: 430.4 g/mol
InChI Key: BJXGJFDWFMNKOH-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a benzothiazole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Coupling with the Butanoate Backbone: The benzothiazole derivative is then coupled with a butanoate ester through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclohexyl Ring Introduction: Finally, the cyclohexyl ring is introduced via alkylation reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring and the benzothiazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the butanoate backbone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Hydrolysis: The ester bond in the butanoate backbone can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl ring and benzothiazole moiety

    Reduction: Reduced derivatives of the butanoate backbone

    Substitution: Substituted derivatives with various functional groups

    Hydrolysis: Carboxylic acid and alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzothiazole moiety is known for its biological activity, and the trifluoromethoxy group can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The benzothiazole moiety is a common pharmacophore in drug design, and the trifluoromethoxy group can improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexyl 4-oxo-4-{[6-methoxy-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-Methylcyclohexyl 4-oxo-4-{[6-chloro-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a chloro group instead of a trifluoromethoxy group.

    4-Methylcyclohexyl 4-oxo-4-{[6-fluoro-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate makes it unique compared to its analogs. The trifluoromethoxy group can significantly enhance the compound’s stability, lipophilicity, and bioavailability, making it a more potent and effective molecule in various applications.

Properties

Molecular Formula

C19H21F3N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-oxo-4-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]butanoate

InChI

InChI=1S/C19H21F3N2O4S/c1-11-2-4-12(5-3-11)27-17(26)9-8-16(25)24-18-23-14-7-6-13(10-15(14)29-18)28-19(20,21)22/h6-7,10-12H,2-5,8-9H2,1H3,(H,23,24,25)

InChI Key

BJXGJFDWFMNKOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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